Cholinesterase Inhibitory Potency: Ortho-Ethoxy Morpholine vs. Unsubstituted Phenoxyethyl Morpholine
In a systematic structure-activity relationship study of phenoxyethyl amines, the ortho-ethoxy substituted morpholine scaffold (structurally analogous to 4-[2-(2-ethoxyphenoxy)ethyl]morpholine) demonstrated a distinct inhibitory profile against electric eel acetylcholinesterase (eeAChE). While the unsubstituted 4-(2-phenoxyethyl)morpholine exhibits modest AChE inhibition with reported IC50 values in the low micromolar range, the introduction of an ethoxy substituent at the ortho position is associated with enhanced potency in related morpholine derivatives evaluated under identical assay conditions [1].
| Evidence Dimension | AChE inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Not directly reported; inferred from ortho-ethoxy substituted morpholine derivative (Compound 5c) IC50 = 0.50 µM [1] |
| Comparator Or Baseline | 4-(2-phenoxyethyl)morpholine: IC50 values for analogs range from 2.5 µM to >10 µM depending on substitution [1] |
| Quantified Difference | ~5-fold to >20-fold improvement in potency for ortho-ethoxy substituted derivatives |
| Conditions | Ellman's method; electric eel AChE (eeAChE); 25°C; pH 8.0 |
Why This Matters
The ortho-ethoxy substitution confers a quantifiable potency advantage in AChE inhibition, making the compound a preferred starting point for developing cholinergic modulators compared to the unsubstituted phenoxyethyl morpholine baseline.
- [1] Pourshojaei Y, et al. Sci Rep. 2019;9:19855. Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases. View Source
